molecular formula C23H21NO4 B14419023 Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate CAS No. 81401-59-4

Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate

Katalognummer: B14419023
CAS-Nummer: 81401-59-4
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: MZPDPXFRCKFJEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by its complex structure, which includes benzamido and methylphenoxy groups attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzamido-4-(4-methylphenoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamido Group: This step involves the reaction of benzoic acid with benzoyl chloride in the presence of a base such as pyridine to form benzamide.

    Etherification: The next step involves the reaction of the benzamide with 4-methylphenol in the presence of a suitable catalyst to form the methylphenoxy group.

    Esterification: Finally, the esterification of the resulting compound with ethanol in the presence of an acid catalyst such as sulfuric acid yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or methylphenoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of ethyl 3-benzamido-4-(4-methylphenoxy)benzoate involves its interaction with specific molecular targets. The benzamido and methylphenoxy groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-benzamido-4-(4-methylphenoxy)benzoate can be compared with other similar compounds such as:

    Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate: Similar structure but with a methoxy group instead of a methyl group.

    Ethyl 3-benzamido-4-(2,4-dimethoxyphenoxy)benzoate: Contains two methoxy groups on the phenoxy ring.

    Ethyl 3-benzamido-4-(4-chlorophenoxy)benzoate: Contains a chlorine atom on the phenoxy ring.

Eigenschaften

CAS-Nummer

81401-59-4

Molekularformel

C23H21NO4

Molekulargewicht

375.4 g/mol

IUPAC-Name

ethyl 3-benzamido-4-(4-methylphenoxy)benzoate

InChI

InChI=1S/C23H21NO4/c1-3-27-23(26)18-11-14-21(28-19-12-9-16(2)10-13-19)20(15-18)24-22(25)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,25)

InChI-Schlüssel

MZPDPXFRCKFJEX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.